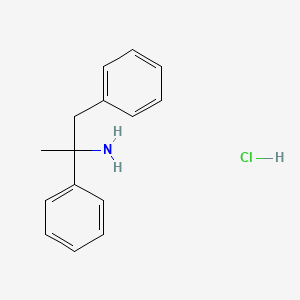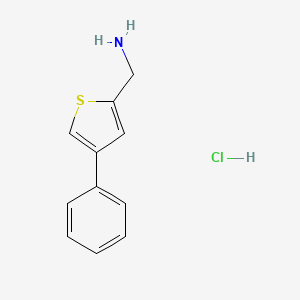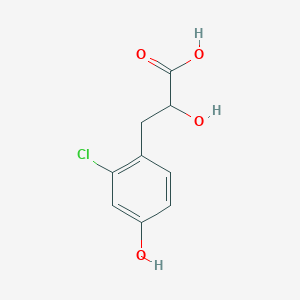
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes both hydroxyl and chloro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may involve the use of hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that use palladium or other transition metals to facilitate the chlorination and hydroxylation reactions. These methods are designed to maximize yield and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like ammonia or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-Chloro-4-oxophenyl)-2-oxopropanoic acid, while reduction may produce 3-(2-Hydroxy-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Applications De Recherche Scientifique
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid: Similar structure but with a bromo group instead of a chloro group.
3-(2-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and chloro groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H9ClO4 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14) |
Clé InChI |
AFODPNBMRPSMIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


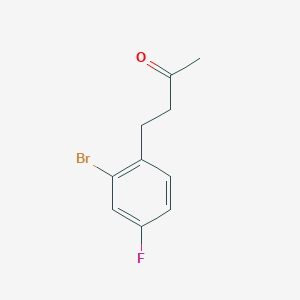
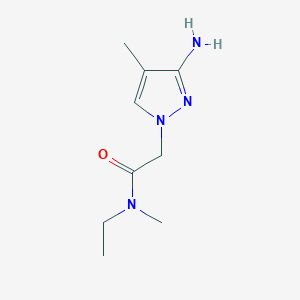
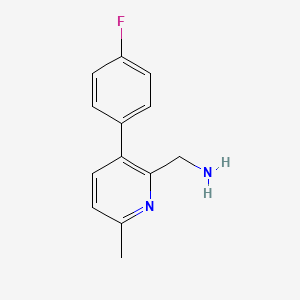
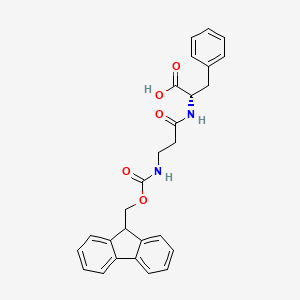

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
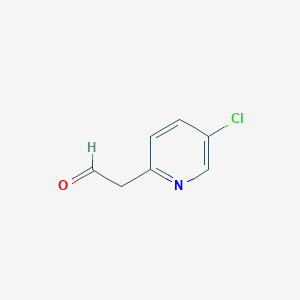
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
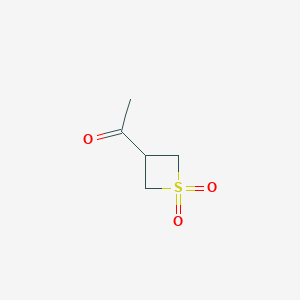
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
